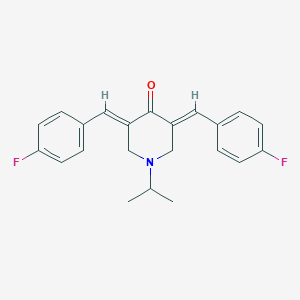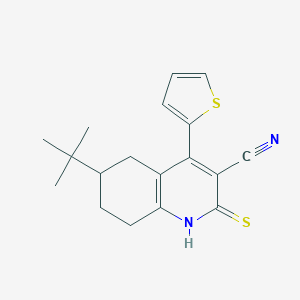![molecular formula C18H16FN5O2 B461365 6'-amino-3'-butyl-5-fluoro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile CAS No. 674807-59-1](/img/structure/B461365.png)
6'-amino-3'-butyl-5-fluoro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique spiro structure, which is a characteristic arrangement where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spiro structure is then formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the rings . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Applications De Recherche Scientifique
6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The spiro structure may also contribute to its binding affinity and specificity, allowing it to interact with multiple targets simultaneously .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives with spiro structures, such as:
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have shown antiviral activity and are structurally similar due to the presence of the indole core and spiro arrangement.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit biological activity and share the indole and spiro features.
The uniqueness of 6’-amino-3’-butyl-5-fluoro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its specific substituents and the combination of the indole and pyrano[2,3-c]pyrazole rings, which may confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
674807-59-1 |
|---|---|
Formule moléculaire |
C18H16FN5O2 |
Poids moléculaire |
353.3g/mol |
Nom IUPAC |
6'-amino-3'-butyl-5-fluoro-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C18H16FN5O2/c1-2-3-4-13-14-16(24-23-13)26-15(21)11(8-20)18(14)10-7-9(19)5-6-12(10)22-17(18)25/h5-7H,2-4,21H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
ZIOIFCIAIZEWBS-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)F)NC3=O)C#N)N |
SMILES canonique |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)F)NC3=O)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B461283.png)
![4-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B461285.png)
![({[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B461286.png)

![methyl 2-amino-6-(hydroxymethyl)-4-(4-methoxycarbonylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461288.png)
![6-acetyl-3-amino-N-(2-methoxybenzyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461289.png)
![benzyl 2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B461290.png)
![METHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(THIOPHEN-2-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE](/img/structure/B461291.png)
![Methyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461292.png)

![({[3-amino-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl]carbonyl}amino)acetic acid](/img/structure/B461295.png)



